2-(4,4-Dimethyl-1-piperidyl)aniline 2-(4,4-Dimethyl-1-piperidyl)aniline
Brand Name: Vulcanchem
CAS No.: 1280642-23-0
VCID: VC11688944
InChI: InChI=1S/C13H20N2/c1-13(2)7-9-15(10-8-13)12-6-4-3-5-11(12)14/h3-6H,7-10,14H2,1-2H3
SMILES: CC1(CCN(CC1)C2=CC=CC=C2N)C
Molecular Formula: C13H20N2
Molecular Weight: 204.31 g/mol

2-(4,4-Dimethyl-1-piperidyl)aniline

CAS No.: 1280642-23-0

Cat. No.: VC11688944

Molecular Formula: C13H20N2

Molecular Weight: 204.31 g/mol

* For research use only. Not for human or veterinary use.

2-(4,4-Dimethyl-1-piperidyl)aniline - 1280642-23-0

Specification

CAS No. 1280642-23-0
Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
IUPAC Name 2-(4,4-dimethylpiperidin-1-yl)aniline
Standard InChI InChI=1S/C13H20N2/c1-13(2)7-9-15(10-8-13)12-6-4-3-5-11(12)14/h3-6H,7-10,14H2,1-2H3
Standard InChI Key UFBNYSQNRWLDGA-UHFFFAOYSA-N
SMILES CC1(CCN(CC1)C2=CC=CC=C2N)C
Canonical SMILES CC1(CCN(CC1)C2=CC=CC=C2N)C

Introduction

Chemical Identity and Structural Characteristics

2-(4,4-Dimethyl-1-piperidyl)aniline is an aromatic amine featuring a piperidine ring substituted with two methyl groups at the 4-position and an aniline moiety at the 2-position. Its molecular formula is C13H20N2\text{C}_{13}\text{H}_{20}\text{N}_2, with a molecular weight of 204.31 g/mol . The compound’s IUPAC name, 2-(4,4-dimethylpiperidin-1-yl)aniline, reflects its bicyclic structure, which combines a six-membered piperidine ring and a benzene ring linked via a nitrogen atom.

Table 1: Key Identifiers of 2-(4,4-Dimethyl-1-piperidyl)aniline

PropertyValue
CAS Number1280642-23-0
PubChem CID62937568
SMILESCC1(CCN(CC1)C2=CC=CC=C2N)C
InChI KeyUFBNYSQNRWLDGA-UHFFFAOYSA-N
AppearanceWhite to brown solid

The compound’s stereoelectronic properties are influenced by the electron-donating methyl groups on the piperidine ring, which enhance the basicity of the piperidine nitrogen . X-ray crystallography data, though unavailable for this specific compound, suggest that analogous piperidine-aniline structures exhibit chair conformations in the piperidine ring and planar aromatic systems .

Synthesis and Manufacturing

For instance, Friedländer quinoline synthesis employs PPA to facilitate cyclization between ketones and amino compounds . While direct evidence for this compound’s synthesis is limited, the methodology could be adapted by substituting pentan-2,3-dione with 4,4-dimethylpiperidine derivatives. Post-synthesis purification often involves recrystallization from dichloromethane or ethanol .

Physicochemical Properties

The compound is a solid at room temperature, with a color range from white to brown, indicating potential oxidative degradation . Key physicochemical parameters include:

Table 2: Physicochemical Data

PropertyValue
Melting PointNot reported
Boiling PointNot reported
DensityNot reported
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)

The absence of melting and boiling point data underscores the need for further experimental characterization. Stability studies suggest that aromatic amines are prone to oxidation, necessitating storage under inert atmospheres .

Applications in Pharmaceutical and Organic Chemistry

2-(4,4-Dimethyl-1-piperidyl)aniline’s structure positions it as a potential intermediate in opioid analgesics, mirroring the piperidine motifs in fentanyl derivatives . For example, norfentanyl synthesis involves similar N-alkylation and acylation steps . Additionally, the compound’s amine functionality makes it a candidate for Schiff base formation, useful in catalysis or metal-organic frameworks .

In drug discovery, the piperidine ring enhances bioavailability by improving membrane permeability, while the aniline group allows for further functionalization via electrophilic substitution . Recent studies on quinoline derivatives highlight the role of such scaffolds in nonlinear optics, suggesting niche applications in materials science .

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